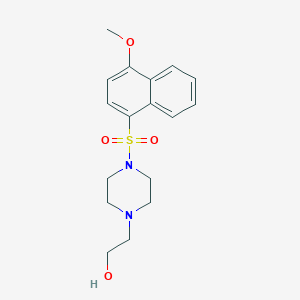

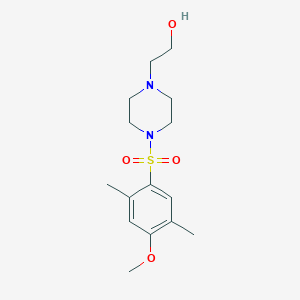

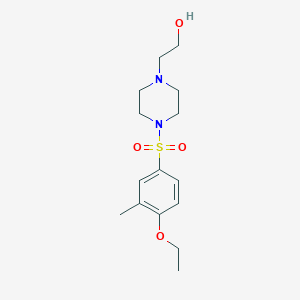

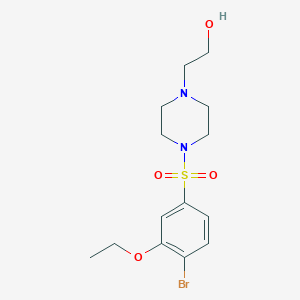

2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as MDP-ethanol, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Potential Therapeutic Agent

The compound’s structural features, such as the sulfonyl group and piperazine moiety, suggest it could be explored as a therapeutic agent. The sulfonyl group is often found in drugs due to its bioisosteric properties, potentially improving pharmacokinetic profiles . Piperazine derivatives are known for their versatility in medicinal chemistry, offering antipsychotic, antidepressant, and antihistamine properties. This compound could be investigated for similar pharmacological activities.

Organic Synthesis: Intermediate for Complex Molecules

This compound could act as an intermediate in the synthesis of more complex molecules. The presence of a benzylic position suggests it could undergo free radical reactions or nucleophilic substitutions, which are fundamental in constructing carbon-carbon or carbon-heteroatom bonds .

Chemical Education: Teaching Organic Reaction Mechanisms

Lastly, this compound could be used in chemical education to demonstrate various organic reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic substitution reactions. It provides a practical example to help students understand the theoretical concepts of organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters target alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors . This interaction leads to changes in the contraction of smooth muscles in various parts of the body, which can have therapeutic effects for numerous disorders .

Propiedades

IUPAC Name |

2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)21-3)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJXBJYLYPWDMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

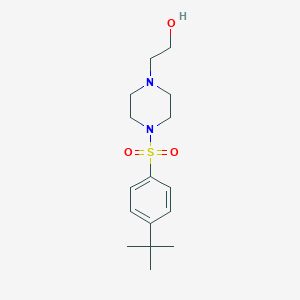

![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)

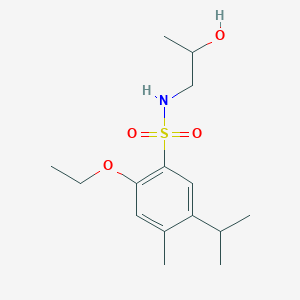

![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)